molecular formula C14H14N4O B1192130 Unii-7HG7TA6D63

Unii-7HG7TA6D63

Cat. No. B1192130
M. Wt: 254.293
InChI Key: RXDHCCKYQJNUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AH-494 is a potent and selective low-basicity 5-ht7 receptor agonist

Scientific Research Applications

1. Advancements in Nanoparticle Synthesis

Recent research in the field of chemical synthesis highlights the importance of novel materials development. This is particularly relevant in the electronics industry, where the evolution from vacuum tubes to miniature chips exemplifies the synergy between scientific discovery and technological advancement. Unii-7HG7TA6D63 plays a role in the liquid-phase syntheses of inorganic nanoparticles, contributing to this progression (Cushing, Kolesnichenko, & O'Connor, 2004).

2. Surface Science Research

Surface science research, particularly focusing on actinide elements and compounds, is an area where Unii-7HG7TA6D63 is applied. Techniques like X-ray and ultraviolet photoelectron spectroscopy are used to study thin films of these elements, which are crucial for understanding their properties and potential applications in various fields, including nuclear energy (Gouder, 1998).

3. Photoelectron Spectroscopy Studies

The preparation and study of thin films, such as UNx (uranium-nitrogen compounds), using reactive sputtering techniques in nitrogen-containing atmospheres, are significant applications in scientific research. Photoelectron spectroscopy provides insights into the electronic structure of these compounds, essential for understanding their chemical and physical properties (Black et al., 2001).

4. Enhancing Collaborative Scientific Research

Unii-7HG7TA6D63 finds application in enhancing collaborative environments for large-scale scientific applications. This is exemplified by the development of frameworks for collaborative distributed computing environments, aiding the progress of large scientific projects like the Unified Air Pollution Model (UNI-DEM), and promoting effective cooperation among geographically dispersed scientists (Şahin et al., 2009).

5. Development of Database for Human Molecular Interaction Networks

In the field of biology and medicine, Unii-7HG7TA6D63 is used in developing databases like UniHI 7, which facilitate the retrieval, analysis, and visualization of human molecular interaction networks. This database serves as a comprehensive platform for network-based investigations, providing valuable resources for researchers (Kalathur et al., 2013).

6. Research-Based Learning in Education

Unii-7HG7TA6D63 contributes to the implementation of research-based learning strategies in education, particularly in enhancing critical thinking and creative abilities in students. This approach is significant in transforming conventional learning methods to foster a deeper understanding and application of scientific concepts (Rahim, 2019).

7. Enhancing Scientific Inquiry Instruction

Explicit Scientific Inquiry Instruction (ESII) in the context of Socioscientific Issues, facilitated by Unii-7HG7TA6D63, has shown to improve students' critical thinking skills. This method provides a statistically significant improvement in students' ability to interpret, analyze, and evaluate scientific data (Khusmawardani, Muntholib, & Yahmin, 2022).

properties

Product Name

Unii-7HG7TA6D63

Molecular Formula

C14H14N4O

Molecular Weight

254.293

IUPAC Name

3-(1-Ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C14H14N4O/c1-2-18-8-16-7-13(18)11-6-17-12-4-3-9(14(15)19)5-10(11)12/h3-8,17H,2H2,1H3,(H2,15,19)

InChI Key

RXDHCCKYQJNUFV-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NC=C2C3=CN=CN3CC)C=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AH-494;  AH 494;  AH494

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.